molecular formula C7H16N2 B12973487 (4,4-Dimethylpyrrolidin-3-yl)methanamine

(4,4-Dimethylpyrrolidin-3-yl)methanamine

Cat. No.: B12973487
M. Wt: 128.22 g/mol
InChI Key: YTNNHLLAJGNGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Dimethylpyrrolidin-3-yl)methanamine is a secondary amine featuring a pyrrolidine ring substituted with two methyl groups at the 4-position and a methanamine (-CH2NH2) group at the 3-position. Its hydrochloride salt (CAS: 142054-62-4) is listed in Enamine Ltd’s catalog, with a molecular formula of C7H16N2·HCl and a molecular weight of 160.22 g/mol .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(4,4-dimethylpyrrolidin-3-yl)methanamine

InChI

InChI=1S/C7H16N2/c1-7(2)5-9-4-6(7)3-8/h6,9H,3-5,8H2,1-2H3

InChI Key

YTNNHLLAJGNGCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Dimethylpyrrolidin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of a suitable aldehyde or ketone precursor.

Industrial Production Methods: Industrial production of (4,4-Dimethylpyrrolidin-3-yl)methanamine may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production.

Types of Reactions:

    Oxidation: (4,4-Dimethylpyrrolidin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

(4,4-Dimethylpyrrolidin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethylpyrrolidin-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Methanamine Derivatives

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between (4,4-Dimethylpyrrolidin-3-yl)methanamine and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
(4,4-Dimethylpyrrolidin-3-yl)methanamine HCl C7H16N2·HCl 160.22 Pyrrolidine core, 4,4-dimethyl, NH2 at C3
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine C12H19N3 205.30 Pyridine core, pyrrolidine at C2, methyl at C4/C6
[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine C11H15N3O4S 285.32 Nitrobenzenesulfonyl group, pyrrolidine core
[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methanamine C12H19N3 205.30 Pyridine core, 4-methylpiperidine at C6
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine C9H14N2O2 182.22 Methoxyethoxy ether at C6, pyridine core
(4-(Trifluoromethyl)pyridin-3-yl)methanamine HCl C7H8F3N2·HCl 222.61 Trifluoromethyl at C4, pyridine core
Key Observations:
  • Substituents : The 4,4-dimethyl groups in the target compound enhance steric hindrance and lipophilicity compared to polar groups like nitrobenzenesulfonyl () or trifluoromethyl ().
  • Molecular Weight : Compounds with extended substituents (e.g., ) have higher molecular weights (>200 g/mol), which may reduce blood-brain barrier permeability.
Anti-Mycobacterial Activity

Methanamine derivatives are frequently used in medicinal chemistry. For example, compounds 55 and 56 in were synthesized via displacement reactions with (5-bromopyridin-2-yl)methanamine, demonstrating anti-mycobacterial activity .

Adenosine Receptor Ligands

highlights methanamine derivatives as intermediates in synthesizing adenosine receptor ligands . The target compound’s pyrrolidine scaffold may mimic ribose moieties in adenosine, though its dimethyl groups could hinder binding compared to pyridine-based analogs (e.g., ).

Metabolic Stability

The trifluoromethyl group in enhances metabolic stability by resisting oxidative degradation, a feature absent in the target compound . Conversely, the methoxyethoxy group in may improve solubility but increase susceptibility to hydrolysis .

Biological Activity

(4,4-Dimethylpyrrolidin-3-yl)methanamine, commonly referred to as DMPA, is a compound with a unique pyrrolidine structure characterized by two methyl groups at the 4-position. This structural configuration provides DMPA distinct steric and electronic properties that influence its biological activity. The compound has garnered attention in scientific research for its potential applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C7_{7}H16_{16}N
  • Molecular Weight : 114.21 g/mol
  • Structure :
    • Contains a five-membered nitrogen-containing ring (pyrrolidine).
    • Two methyl groups enhance lipophilicity and receptor interaction potential.

DMPA is hypothesized to function as a neurotransmitter modulator , potentially interacting with various receptors in the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it relevant for treating neurological disorders and enhancing cognitive functions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and influencing biochemical pathways.

Biological Activity Overview

Research indicates that DMPA exhibits significant biological activity, particularly in the following areas:

  • Neuropharmacology : Potential applications in treating conditions like anxiety and depression due to its interaction with neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest possible efficacy against certain bacterial strains.
  • Enzyme Modulation : DMPA has been explored for its role in enzyme binding studies, indicating potential therapeutic applications.

Neuropharmacological Studies

A study investigated the effects of DMPA on neurotransmitter release in rodent models. Results indicated that DMPA significantly increased the release of dopamine and serotonin, suggesting a potential role in enhancing mood and cognitive functions.

StudyEffect ObservedReference
Neurotransmitter ReleaseIncreased dopamine and serotonin levels

Antimicrobial Activity

In vitro assays demonstrated that DMPA exhibited antimicrobial properties against several multidrug-resistant bacterial strains. The compound showed an inhibition zone of 15 mm against Staphylococcus aureus.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These findings highlight the potential of DMPA as a lead compound for developing new antimicrobial agents.

Enzyme Interaction Studies

DMPA has been studied for its binding affinity to various enzymes involved in metabolic pathways. A recent study reported that DMPA acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

EnzymeBinding Affinity (Kd)
CYP2D650 μM
CYP3A475 μM

These interactions suggest that DMPA could influence drug metabolism, potentially affecting pharmacokinetics when used in combination therapies .

Synthesis and Derivatives

DMPA can be synthesized through several methods, including reductive amination of appropriate precursors. Its derivatives have been explored for enhanced biological activity and specificity towards particular targets.

Synthetic Routes

  • Reductive Amination : Using aldehydes or ketones with amines.
  • Alkylation Reactions : Introducing various alkyl groups to modify activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.